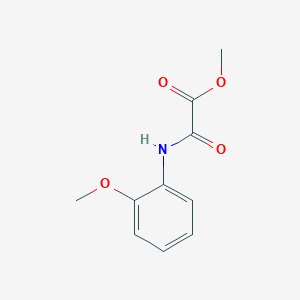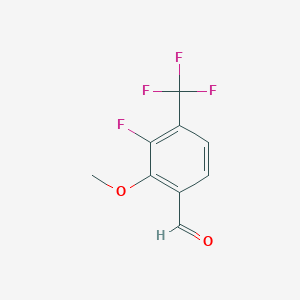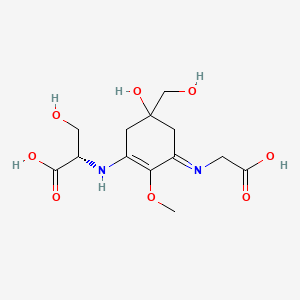
3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H2BrF3N2O3 and a molecular weight of 311.01 g/mol . This compound is characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a benzonitrile core. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile involves multiple steps, typically starting with the nitration of a suitable precursor followed by bromination and introduction of the trifluoromethoxy group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.
Bromination: Addition of bromine to the aromatic ring.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using appropriate reagents.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and controlled reaction conditions to ensure efficiency and safety.
Analyse Chemischer Reaktionen
3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include lithium diisopropylamide (LDA), hydrogen gas, and various catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of trifluoromethoxy-substituted compounds with biological systems.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways, although specific molecular targets and pathways depend on the context of its use .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-nitro-4-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:
3-Bromo-4-(trifluoromethoxy)benzonitrile: Lacks the nitro group, which affects its reactivity and applications.
4-(Trifluoromethyl)benzonitrile: Lacks both the bromine and nitro groups, resulting in different chemical properties and uses
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.
Eigenschaften
Molekularformel |
C8H2BrF3N2O3 |
|---|---|
Molekulargewicht |
311.01 g/mol |
IUPAC-Name |
3-bromo-5-nitro-4-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H2BrF3N2O3/c9-5-1-4(3-13)2-6(14(15)16)7(5)17-8(10,11)12/h1-2H |
InChI-Schlüssel |
VSVREHAVDYGFFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


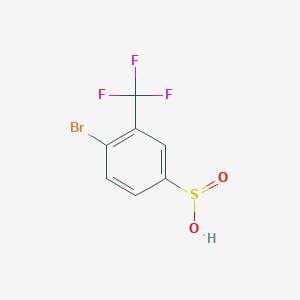
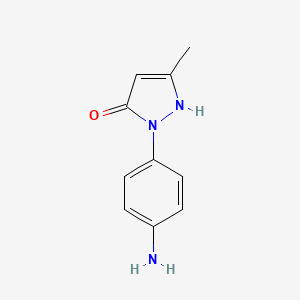
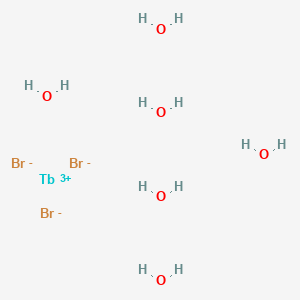
![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)
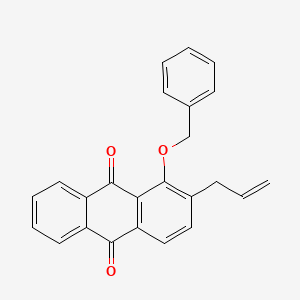
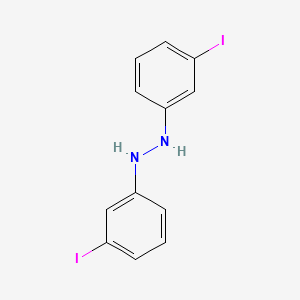
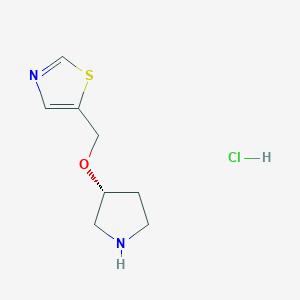
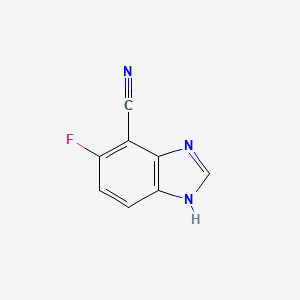

![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol](/img/structure/B12846256.png)
